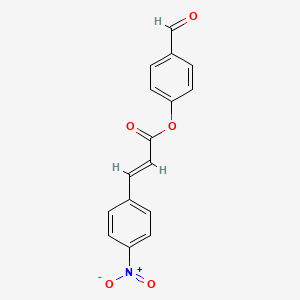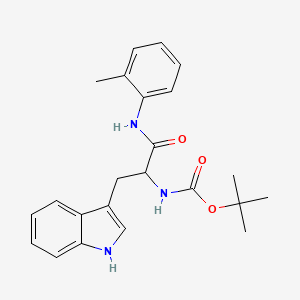![molecular formula C25H23N3O3 B11550077 2,2-bis(4-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B11550077.png)
2,2-bis(4-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-BIS(4-METHYLPHENYL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring, which is a three-membered carbon ring, and is substituted with multiple functional groups, including methylphenyl and nitrophenyl groups.
Preparation Methods
The synthesis of 2,2-BIS(4-METHYLPHENYL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the cyclopropane core. One common method involves the reaction of 4-methylbenzaldehyde with cyclopropane-1,1-dicarboxylic acid in the presence of a base to form the cyclopropane ring.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various acids or bases for condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-BIS(4-METHYLPHENYL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. For example, the nitrophenyl group can participate in redox reactions, while the hydrazide group can form covalent bonds with biomolecules. These interactions can affect various molecular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds include other cyclopropane derivatives with different substituents. For instance:
2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID: Lacks the nitrophenyl and hydrazide groups, making it less reactive in certain chemical reactions.
3,3-BIS(4-METHYLPHENYL)CYCLOPROPANE-1,2-DICARBOXYLIC ACID: Contains additional carboxylic acid groups, which can alter its chemical properties and reactivity.
The unique combination of functional groups in 2,2-BIS(4-METHYLPHENYL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2,2-bis(4-methylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H23N3O3/c1-17-6-10-20(11-7-17)25(21-12-8-18(2)9-13-21)15-23(25)24(29)27-26-16-19-4-3-5-22(14-19)28(30)31/h3-14,16,23H,15H2,1-2H3,(H,27,29)/b26-16+ |
InChI Key |
JYNFVFODSRNDKP-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11549994.png)
![N-[(E)-furan-2-ylmethylidene]-2-methylaniline](/img/structure/B11550001.png)
![N-[(1Z)-3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11550003.png)

![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11550020.png)
![N-(1-{N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11550025.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11550026.png)
![N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11550032.png)
![[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11550034.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11550037.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11550039.png)
![4-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11550047.png)

![N'-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11550084.png)
